Home > Products > Screening Compounds P27236 > Dexmethylphenidate hydrochloride
Dexmethylphenidate hydrochloride - 23655-65-4

Dexmethylphenidate hydrochloride

Catalog Number: EVT-1199926
CAS Number: 23655-65-4
Molecular Formula: C14H19NO2.ClH
C14H20ClNO2
Molecular Weight: 269.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexmethylphenidate hydrochloride, also known as Dexmethylphenidate HCl, is a synthetic sympathomimetic amine. [, , ] It is the d-threo enantiomer of methylphenidate. [, ] Chemically, it is (R,R)-(+)-threo-methyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride. [, ]

  • Chiral Resolution: This widely used method involves resolving the racemic mixture of threo-methylphenidate using a chiral resolving agent like (+)-di-para-toluyl-D-tartaric acid. [] The desired (R,R)-dexmethylphenidate is then isolated as its hydrochloride salt. [, , ]
  • Stereoselective Synthesis: Researchers have developed concise routes starting from 2-benzyolpyridine. [] This approach utilizes a series of reactions including hydrogenation, protection, oxidation, chiral separation, the Wittig reaction, hydroboration, pyridinium dichromate oxidation, and methyl esterification to achieve the desired stereoisomer. []
  • Racemization and Resolution: Unwanted (S,S)-enantiomer from resolution processes can be racemized and recycled. This typically involves forming an olefin intermediate, followed by hydrogenation to give the racemic mixture. [] Subsequent resolution can then be employed to isolate more (R,R)-dexmethylphenidate. []
  • Improving Yield: Researchers are continuously exploring synthetic modifications to enhance the overall yield of Dexmethylphenidate hydrochloride. [, ]
  • Enhancing Purity: Development of methods for controlling and minimizing impurities is crucial for producing high-purity Dexmethylphenidate hydrochloride. [, ]
  • Scalability: Synthetic routes suitable for large-scale production are crucial for commercial applications. [, ]

Methylphenidate

    Compound Description: Methylphenidate, commonly known as Ritalin, is a central nervous system stimulant. It exists as a racemic mixture of two enantiomers: dexmethylphenidate and levomethylphenidate. Methylphenidate is widely used in the treatment of attention-deficit/hyperactivity disorder (ADHD). []

    Relevance: Methylphenidate is the parent compound of Dexmethylphenidate hydrochloride. Dexmethylphenidate is the (R,R)-enantiomer of methylphenidate and exhibits higher potency for treating ADHD compared to the racemic mixture. [] This difference in potency allows for lower doses of Dexmethylphenidate hydrochloride to achieve similar therapeutic effects as methylphenidate. []

    Compound Description: Levomethylphenidate is the (S,S)-enantiomer of methylphenidate. It possesses less pronounced central nervous system stimulant activity compared to dexmethylphenidate. [, ]

    Relevance: As the other enantiomer of methylphenidate, understanding levomethylphenidate's properties is crucial when investigating the stereospecificity of methylphenidate's actions. Its contrasting activity profile compared to Dexmethylphenidate hydrochloride further emphasizes the significance of chirality in pharmaceutical activity. [, ]

d,l-threo-Methylphenidate

    Compound Description: This term refers to the racemic mixture of the threo diastereomers of methylphenidate, containing both dexmethylphenidate and levomethylphenidate. It has been a long-standing treatment for ADHD. [, ]

    Relevance: d,l-threo-Methylphenidate serves as a direct comparator to Dexmethylphenidate hydrochloride in clinical trials. Studies demonstrate that dexmethylphenidate hydrochloride, the single active enantiomer, exhibits similar efficacy at approximately half the dose of the racemic mixture. [, ] This finding has significant implications for minimizing potential side effects and drug interactions.

d-Ritalinic Acid

    Compound Description: d-Ritalinic acid is the primary metabolite of both Dexmethylphenidate hydrochloride and d,l-threo-methylphenidate. [] It is formed through the stereospecific metabolism of d-MPH. []

    Relevance: As the main metabolite, the formation and pharmacokinetic profile of d-Ritalinic acid are essential in understanding the overall efficacy and duration of action of Dexmethylphenidate hydrochloride. Studies show that food intake has a minimal impact on the extent of exposure to d-Ritalinic acid following Dexmethylphenidate hydrochloride administration. []

(2S,2′S or l-threo)-α-Phenyl-α-(2-piperidyl)acetamide

    Compound Description: This compound is the enantiomer of (2R,2′R)-d-threo-α-Phenyl-α-(2-piperidyl)acetamide, a crucial intermediate in the synthesis of Dexmethylphenidate hydrochloride. []

    Relevance: During the synthesis of Dexmethylphenidate hydrochloride, the (2S,2′S)-isomer is produced as an unwanted byproduct. Researchers have developed efficient methods to racemize this compound, allowing for its recycling back into the synthesis process, thus improving yield and reducing waste. []

    Compound Description: This compound is a diastereomer of the intermediate used in Dexmethylphenidate hydrochloride synthesis. It is formed during the racemization process of the unwanted (2S,2′S)-isomer. []

    Relevance: The formation of dl-erythro-α-Phenyl-α-(2-piperidyl)acetamide is a key step in the racemization process. This compound can be further converted to the desired intermediates for Dexmethylphenidate hydrochloride synthesis, showcasing an efficient approach for improving the synthesis process. []

Source and Classification

Dexmethylphenidate hydrochloride is synthesized from methylphenidate, which is derived from piperidine and benzoic acid. The compound belongs to the class of piperidine derivatives and is recognized for its pharmacological activity as a norepinephrine-dopamine reuptake inhibitor. Its chemical formula is C14_{14}H19_{19}ClN2_2O2_2, with a molecular weight of 270.77 g/mol.

Synthesis Analysis

The synthesis of dexmethylphenidate hydrochloride typically involves several steps, starting from 2-benzoylpyridine. A concise eight-step process has been reported, which includes:

  1. Hydrogenation: Reduction of the double bond.
  2. Protection: Introduction of protecting groups to prevent unwanted reactions.
  3. Oxidation: Conversion of alcohols to carbonyls.
  4. Chiral Separation: Isolation of the desired enantiomer.
  5. Wittig Reaction: Formation of alkenes from aldehydes or ketones.
  6. Hydroboration: Addition of borane to alkenes to form alcohols.
  7. PDC Oxidation: Oxidation using pyridinium dichromate to form ketones.
  8. Methyl Esterification: Final step to produce the ester form .

This method emphasizes efficiency and high optical purity, yielding significant amounts of the desired product with minimal by-products.

Molecular Structure Analysis

Dexmethylphenidate hydrochloride features a complex molecular structure characterized by:

  • Chiral Centers: The molecule has two chiral centers, contributing to its pharmacological specificity.
  • Functional Groups: It contains an amine group, an ester group, and an aromatic ring, which are crucial for its activity.
  • Crystalline Form: The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

The molecular structure can be represented as follows:

C14H19ClN2O2\text{C}_{14}\text{H}_{19}\text{ClN}_{2}\text{O}_{2}

Structural Data

  • X-ray Diffraction Patterns: Characteristic peaks at specific d-values indicate the crystalline nature of the compound, confirming its identity and purity .
Chemical Reactions Analysis

Dexmethylphenidate hydrochloride participates in various chemical reactions relevant to its pharmacological action:

  1. Reuptake Inhibition: It inhibits the reuptake of norepinephrine and dopamine in the brain, enhancing neurotransmitter levels.
  2. Metabolic Pathways: The compound undergoes metabolic transformations primarily in the liver, where it is converted into inactive metabolites through processes such as hydrolysis and oxidation.

These reactions are pivotal in understanding both its therapeutic effects and potential side effects.

Mechanism of Action

The mechanism through which dexmethylphenidate hydrochloride exerts its effects involves:

  • Norepinephrine-Dopamine Reuptake Inhibition: By blocking the transporters responsible for reabsorbing these neurotransmitters, dexmethylphenidate increases their availability in the synaptic cleft.
  • Stimulation of Neurotransmitter Release: It may also promote the release of norepinephrine and dopamine from presynaptic neurons, further enhancing their action on postsynaptic receptors.

This dual action contributes to improved attention span and reduced impulsivity in patients with ADHD.

Physical and Chemical Properties Analysis

Dexmethylphenidate hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form; solubility can be influenced by pH levels.
  • Melting Point: The melting point ranges between 160°C to 165°C, indicating thermal stability suitable for storage conditions.
  • Stability: The crystalline form shows good stability under standard conditions, making it favorable for pharmaceutical applications .
Applications

Dexmethylphenidate hydrochloride is primarily used in clinical settings for:

  • Treatment of Attention Deficit Hyperactivity Disorder (ADHD): It helps improve focus, attention, and impulse control in affected individuals.
  • Management of Narcolepsy: It aids in reducing excessive daytime sleepiness associated with this condition.

Research continues into additional applications and formulations that may enhance its efficacy or reduce side effects.

Chemical Properties and Structural Characterization

Enantiomeric Composition and Pharmacological Specificity

Dexmethylphenidate hydrochloride, chemically designated as methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate hydrochloride (C₁₄H₂₀ClNO₂), is the pharmacologically active d-threo enantiomer of racemic methylphenidate. Its molecular weight is 269.77 g/mol, and it exists as a white to off-white crystalline powder freely soluble in water and methanol [6] [9].

Stereochemical Configuration of d-threo-Methylphenidate

The compound features two chiral centers, generating four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The threo configuration refers to the relative orientation of the phenyl and piperidyl groups, which adopt a three-diequatorial conformation. X-ray crystallography confirms the R,R absolute stereochemistry of dexmethylphenidate, where the aromatic ring and ester group occupy equatorial positions, minimizing steric strain and optimizing target engagement [8]. The erythro isomers exhibit negligible central nervous system (CNS) activity and were eliminated from therapeutic formulations due to heightened cardiovascular risks [7] [10].

Comparative Analysis of d- vs. l-Enantiomer Bioactivity

The d-enantiomer demonstrates superior pharmacological activity compared to the l-enantiomer. Positron emission tomography (PET) studies reveal specific binding of the d-isomer to dopamine transporters (DAT) in the basal ganglia, whereas the l-isomer exhibits nonspecific binding [7]. Biochemically, d-threo-methylphenidate enhances tyrosine hydroxylase (TH) activity by 50–145% at concentrations ranging from 100 nM to 100 μM, a effect absent with the l-enantiomer or racemate. Conversely, monoamine oxidase B (MAO-B) activity increases by 25–30% with both enantiomers, though with differing stereoselective mechanisms [10].

Table 1: Enantiomer-Specific Pharmacological Profiles

Parameterd-threol-threo
DAT Binding Affinity (Ki)4.0 ± 0.8 nM>100 nM
Tyrosine Hydroxylase ActivationSignificant (p<0.001)Absent
MAO-B ModulationCompetitive inhibitionNon-competitive inhibition

Synthesis and Isomer Separation Methodologies

Industrial synthesis relies on chiral resolution of racemic threo-methylphenidate or asymmetric synthesis targeting the R,R-enantiomer.

Key Methodologies:

  • Diastereomeric Salt Formation: Racemic methylphenidate is reacted with N-Boc-L-proline to form diastereomeric salts. Selective crystallization isolates the d-threo salt, followed by Boc deprotection and hydrochloric acid treatment to yield dexmethylphenidate hydrochloride. Optical purity exceeds 99.5% after recrystallization [2].
  • Enzymatic Hydrolysis: Porcine liver esterase selectively hydrolyzes the l-enantiomer within racemic methylphenidate, leaving unreacted dexmethylphenidate for extraction [6].
  • Stereoselective Synthesis: A concise 8-step route from 2-benzoylpyridine employs chiral separation, Wittig reaction, hydroboration, and PDC oxidation to construct all four stereoisomers. X-ray crystallography confirms absolute configurations [3] [8].

Physicochemical Stability and Degradation Pathways

Dexmethylphenidate hydrochloride degrades primarily via ester hydrolysis and pH-dependent pathways.

Stability Findings:

  • pH Influence: Hydrolysis to ritalinic acid accelerates under alkaline conditions. At pH 7.0, 60% degradation occurs within 24 hours at 37°C, while acidic conditions (pH 2.0) reduce degradation to <10% [4].
  • Temperature Dependence: Arrhenius modeling predicts a shelf-life of >24 months at 25°C when stored in pH-adjusted solutions (pH 4.0–5.0) [9].
  • Solid-State Stability: No significant degradation occurs under ambient conditions over 12 months, confirming robustness in tablet or capsule formulations [9].

Table 2: Stability Kinetics Under Aqueous Conditions

pHTemperature (°C)Degradation Rate Constant (h⁻¹)Half-life (h)
2.0370.004173
7.0370.05812
9.0370.2103.3

Structure-Activity Relationship (SAR) in Dopamine Transporter Affinity

The R,R-configuration is essential for DAT affinity. Key SAR insights include:

Molecular Determinants:

  • Aromatic Substitution: 4-Azido-3-iodo modification (Ki = 4.0 ± 0.8 nM) enhances DAT affinity 4-fold over unsubstituted dexmethylphenidate (Ki = 16.2 ± 1.2 nM). This compact photoprobe covalently labels transmembrane domain 1 (TM1) of DAT without linker-induced steric perturbations [5].
  • Ester Group: Methyl ester replacement with ethyl or propyl esters reduces DAT binding by 8–10-fold, indicating steric constraints in the active site [5] [10].
  • Piperidine Nitrogen: Protonation at physiological pH facilitates ionic interactions with Asp79 residue in human DAT, confirmed via molecular docking simulations [10].

Enzymatic Interactions:

  • Competitive inhibition of MAO-B occurs through π-stacking between the phenyl ring and FAD cofactor (binding energy: −8.2 kcal/mol for d-enantiomer) [10].

Properties

CAS Number

23655-65-4

Product Name

Dexmethylphenidate hydrochloride

IUPAC Name

methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

Molecular Formula

C14H19NO2.ClH
C14H20ClNO2

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H

InChI Key

JUMYIBMBTDDLNG-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Dexmethylphenidate
Dexmethylphenidate Hydrochloride
Focalin
Focalin XR
Hydrochloride, Dexmethylphenidate
XR, Focalin

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.